Decaline

Catalog No.
S525347
CAS No.
14727-56-1
M.F
C26H37NO5
M. Wt
437.5 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Decaline

CAS Number

14727-56-1

Product Name

Decaline

IUPAC Name

(9S,15S,17S)-5,6-dimethoxy-2,18-dioxa-10-azapentacyclo[20.2.2.19,17.03,8.010,15]heptacosa-1(24),3,5,7,22,25-hexaen-19-one

Molecular Formula

C26H37NO5

Molecular Weight

437.5 g/mol

InChI

InChI=1S/C26H31NO5/c1-29-24-15-21-22-14-20(13-18-5-3-4-12-27(18)22)32-26(28)11-8-17-6-9-19(10-7-17)31-23(21)16-25(24)30-2/h6-7,9-10,15-16,18,20,22H,3-5,8,11-14H2,1-2H3/t18-,20-,22-/m0/s1

InChI Key

WKHFSAAQVGAXBE-UNHKWZSKSA-N

SMILES

COC1=C(C=C2C(=C1)C3CC(CC4N3CCCC4)OC(=O)CCC5=CC=C(O2)C=C5)OC

Solubility

Soluble in DMSO

Synonyms

Decalin; decahydronaphthalene; bicyclo[4.4.0]decane.

Canonical SMILES

COC1=C(C=C2C(=C1)C3CC(CC4N3CCCC4)OC(=O)CCC5=CC=C(O2)C=C5)OC

Isomeric SMILES

COC1=C(C=C2C(=C1)[C@@H]3C[C@H](C[C@H]4N3CCCC4)OC(=O)CCC5=CC=C(O2)C=C5)OC

Description

The exact mass of the compound Decaline is 443.2672 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of macrolide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Decalin, also known as decahydronaphthalene or bicyclo[4.4.0]decane, is a bicyclic organic compound with the molecular formula C10H18C_{10}H_{18}. It exists in two isomeric forms: cis-decalin and trans-decalin. The trans form is more stable due to reduced steric interactions, while the cis form exhibits chirality without a chiral center, possessing a two-fold rotational symmetry axis but lacking reflective symmetry . Decalin is a colorless liquid characterized by an aromatic odor, commonly utilized as an industrial solvent for various resins and as a fuel additive .

Due to its saturated structure. Key reactions include:

  • Oxygenation: This reaction produces tertiary hydroperoxide, which can rearrange to cyclodecenone, a precursor to sebacic acid .
  • Dehydrogenation: Decalin can be dehydrogenated to form tetralin and eventually naphthalene, typically using palladium or platinum catalysts at high temperatures .
  • Diels–Alder Reaction: Decalin can also undergo Diels–Alder reactions, which are important in constructing complex organic molecules from simpler precursors .

Decalin derivatives have been studied for their biological activities, particularly in natural products derived from fungi. These compounds often exhibit significant pharmacological properties, including antimicrobial and anticancer activities. The biological relevance of decalin stems from its structural role in various secondary metabolites, especially those classified as terpenoids and polyketides .

Recent studies have highlighted the importance of decalin-containing compounds in medicinal chemistry, focusing on their biosynthesis and potential therapeutic applications.

Decalin can be synthesized through various methods:

  • Hydrogenation of Naphthalene: This method involves treating naphthalene with hydrogen gas in the presence of a catalyst (such as nickel or copper) at elevated temperatures .
  • Diels–Alder Reaction: The intramolecular Diels–Alder reaction is another synthetic route that utilizes trienes to construct decalin rings .
  • Oxidation Reactions: Various oxidation methods can convert precursors into decalin derivatives with specific functional groups .

Decalin has diverse applications across various industries:

  • Solvent Use: It serves as an effective solvent for resins and polymers due to its ability to dissolve a wide range of organic compounds .
  • Fuel Additive: Decalin is used as an additive in fuels to enhance performance.
  • Chemical Intermediate: It acts as an intermediate in the synthesis of other chemical compounds, particularly in the production of fragrances and flavoring agents.

Studies on decalin's interactions focus on its reactivity with various catalysts and reagents. For instance, its dehydrogenation pathways differ significantly depending on the catalyst used (palladium vs. platinum), affecting the efficiency and selectivity of the reaction . Additionally, computational studies have provided insights into the mechanistic pathways involved in its transformations, enhancing our understanding of its chemical behavior under different conditions .

Decalin has several structural analogs that share similar properties but differ in their reactivity and applications. Here are some comparable compounds:

CompoundStructure TypeUnique Features
NaphthalenePolycyclic Aromatic HydrocarbonAromatic compound; less saturated than decalin
TetralinBicyclic HydrocarbonIntermediate in dehydrogenation; less stable than decalin
CyclohexaneCyclic AlkaneFully saturated; lacks the bicyclic structure of decalin
IndaneBicyclic HydrocarbonContains a five-membered ring; different reactivity

Decalin's unique bicyclic structure allows it to participate in specific

The development of catalytic asymmetric methodologies for cis-decalin synthesis has emerged as a critical area of research, driven by the prevalence of this framework in bioactive natural products. Several innovative approaches have been established that enable precise stereochemical control in the formation of these complex bicyclic systems.

Organocatalytic Aldol-Aldol Annulation Strategies

The most significant advancement in asymmetric cis-decalin synthesis involves the use of organocatalytic aldol-aldol annulation cascade reactions. Research by Tanaka and colleagues demonstrated a highly effective method utilizing quinidine-derived dimer-type catalysts such as bis-dihydroquinidine anthraquinone-1,4-diyl diether for the dynamic kinetic desymmetrization of C2-symmetric substrates [6] [7]. This methodology enables the construction of functionalized decalin derivatives bearing five to six stereogenic centers, including two tetrasubstituted carbon centers, in a single transformation under mild conditions.

The mechanism involves a reversible first aldol reaction followed by a rate-limiting and stereochemistry-determining second aldol step. Computational studies reveal that the catalyst provides specific interactions with the transition state that lead to the formation of the major enantiomer [7]. This approach achieves exceptional stereoselectivity with enantioselectivities reaching up to 92 percent and diastereomeric ratios exceeding 99:1 [6].

Inverse-Electron-Demand Diels-Alder Approaches

A particularly elegant strategy involves the ytterbium-catalyzed asymmetric inverse-electron-demand Diels-Alder reaction between 2-pyrones and silyl cyclohexadienol ethers [8] [9]. This methodology provides access to a broad range of synthetically important cis-decalin derivatives with multiple contiguous stereogenic centers and functional groups. The reaction proceeds with good yields (70-88 percent) and excellent stereoselectivities (up to 96 percent enantiomeric excess and greater than 20:1 diastereomeric ratio) [8].

The synthetic utility of this approach has been demonstrated through the enantioselective total synthesis of natural products such as 4-amorphen-11-ol and the first total synthesis of cis-crotonin [8]. The method allows for the generation of a full set of diastereomeric substituted cis-decalin motifs by tuning the absolute configurations of both the substituted silyl cyclohexadienol ethers and the chiral ligands.

Palladium-Catalyzed Cyclization Methods

Historical developments in asymmetric cis-decalin synthesis include palladium-catalyzed cyclization of prochiral alkenyl iodides. Early work demonstrated the feasibility of asymmetric carbon-carbon bond formation through palladium-catalyzed cyclization, although the enantioselectivities achieved were moderate (61 percent enantiomeric excess) [10] [11]. These studies established important precedents for transition metal-catalyzed approaches to decalin frameworks.

Organocatalytic Desymmetrization Protocols

Recent advances in organocatalytic desymmetrization have provided alternative routes to cis-decalin derivatives. These methodologies exploit the inherent symmetry of precursor molecules to achieve high levels of enantioselectivity through catalyst-controlled symmetry breaking [12] [13]. The approach is particularly valuable for accessing highly functionalized decalin systems with precise stereochemical control.

Dehydrogenation Pathways from Naphthalene Derivatives

The catalytic hydrogenation of naphthalene to decalin and the reverse dehydrogenation process represent fundamental transformations in decalin chemistry. Understanding these pathways is crucial for both synthetic applications and industrial processes involving liquid organic hydrogen carriers.

Catalytic Hydrogenation of Naphthalene

The complete catalytic hydrogenation of naphthalene provides a direct route to decalin, although the stereochemical outcome is typically governed by thermodynamic factors [2] [14] [15]. Under standard hydrogenation conditions using nickel or copper catalysts, the trans-decalin isomer predominates due to its greater thermodynamic stability [14]. The reaction proceeds through tetralin as an intermediate, and the degree of stereoselectivity can be influenced by reaction conditions including temperature, pressure, and catalyst selection.

Mechanistic studies using platinum-supported catalysts reveal that naphthalene hydrogenation follows a sequential pathway where naphthalene is first converted to tetralin, followed by further hydrogenation to form the decalin products [15]. The hydrogenation of tetralin to decalins is considerably faster than the initial naphthalene to tetralin conversion, which explains why tetralin formation becomes the rate-determining step in the overall process.

Dehydrogenation Reaction Pathways

The reverse process, dehydrogenation of decalin to naphthalene, has gained significant attention for hydrogen storage applications. Different metal catalysts exhibit distinct behaviors in these transformations [16] [17]. Platinum catalysts preferentially promote the conversion of decalin to tetralin, while palladium catalysts are more effective for the subsequent dehydrogenation of tetralin to naphthalene.

Density functional theory calculations combined with experimental validation demonstrate that the conversion of decalin to tetralin is energetically more favorable on platinum surfaces, whereas palladium exhibits a more favorable reaction pathway for tetralin to naphthalene conversion [16] [17]. These differences arise from the distinct structural and chemical characteristics of the metal surfaces.

Mechanistic Insights and Kinetic Parameters

The dehydrogenation process follows complex kinetic behavior with temperature-dependent reaction rates. Studies using supported platinum catalysts show that decalin dehydrogenation can achieve approximately 98 percent conversion with greater than 99.9 percent selectivity under optimized conditions [18]. The partially dehydrogenated product tetralin is formed with molar selectivity below 6 percent, depending on operating conditions.

Kinetic modeling using Hougen-Watson-type equations accounts for the dehydrogenation of both cis- and trans-decalin isomers, their interconversion, and the formation of intermediate products [18]. The activation energies for these processes range from 165 to 210 kilojoules per mole, with the decalin to tetralin conversion requiring higher activation energy (185-210 kilojoules per mole) compared to tetralin to naphthalene conversion (165-185 kilojoules per mole).

Influence of Reaction Conditions

The effect of reaction conditions significantly impacts both activity and selectivity in dehydrogenation processes. Temperature increases from 275 to 350 degrees Celsius result in enhanced initial catalyst activity, while pressure effects become more pronounced at elevated temperatures [19]. The presence of light alkanes and aromatics as co-solvents can influence dehydrogenation kinetics and help address the challenge of naphthalene solidification at ambient conditions [20] [19].

Functionalization Strategies for Decalols and Decalones

The functionalization of decalin derivatives, particularly decalols (decalin alcohols) and decalones (decalin ketones), represents a crucial aspect of synthetic methodology development. These transformations enable the introduction of diverse functional groups and the creation of complex molecular architectures from simple decalin precursors.

Oxidative Functionalization Approaches

Recent developments in oxidative functionalization have provided powerful tools for the selective modification of decalin systems. The Baddeley reaction, involving charge-promoted alkane functionalization, has been revisited and improved to enable regio- and diastereoselective double functionalization of decalins [21] [22]. This methodology employs highly electrophilic acylium ions to achieve unprecedented selectivity in the formation of keto alcohols from simple alkane substrates.

The reaction proceeds through hydride abstraction followed by electrophilic addition steps, resulting in complete regio- and diastereoselectivity [22]. Under optimized conditions, this transformation provides access to previously inaccessible acyl decalinols with excellent regioselectivity (greater than 99:1 regioisomeric ratio) and generally high yields (65-75 percent).

Carbon-Hydrogen Functionalization Methods

Direct carbon-hydrogen functionalization of decalin systems presents significant challenges due to the absence of directing groups in purely aliphatic substrates. Recent advances have demonstrated that transition metal-catalyzed approaches can overcome these limitations through innovative catalyst design and reaction conditions [23].

Remote carbon-hydrogen functionalization strategies have been developed that enable selective modification of decalin frameworks at positions distant from potential directing groups [24]. These methodologies exploit various activation modes including photoredox catalysis and radical-mediated processes to achieve selective functionalization patterns that would be difficult to obtain through conventional approaches.

Biomimetic Oxidation Strategies

Biomimetic carbon-hydrogen oxidation approaches using metalloporphyrin catalysts and related systems have shown promise for the selective oxidation of decalin derivatives [25]. These methodologies can achieve regioselective oxidation to form decalols and decalones under mild conditions. The oxidation of cis-decalin typically produces cis-2-decalol and cis-2-decalone in defined ratios, while trans-decalin yields different regioisomeric patterns reflecting the distinct conformational preferences of the two isomers.

Ozonolysis and Radical Oxidation

Ozonolysis represents another valuable approach for the oxidative functionalization of decalin systems [26]. The process results in the formation of diverse products including alcohols, aldehydes, and carboxylic acids. The key mechanistic step involves activation of carbon-hydrogen bonds followed by formation of peroxide radicals that undergo further transformations to yield the observed products.

The ozonolysis of decalin can achieve conversions exceeding 50 percent with formation of carboxylic acids as major products (15-17 percent yield) [26]. This methodology provides access to highly functionalized decalin derivatives that serve as valuable intermediates for further synthetic elaboration.

Radical Deoxyfunctionalization Strategies

Modern approaches to decalin functionalization include radical deoxyfunctionalization methods that enable the conversion of alcohols to various carbon-carbon bonded products [27]. These strategies are particularly valuable for tertiary and sterically hindered alcohols where traditional substitution reactions are ineffective.

The radical approach involves derivatization of the hydroxyl group with an activating group that undergoes single electron transfer to generate open-shell species capable of further transformation [27]. This methodology provides access to diverse functionalization patterns and enables the synthesis of complex decalin derivatives from readily available alcohol precursors.

Synthetic Applications and Natural Product Synthesis

The development of efficient functionalization strategies for decalols and decalones has enabled significant advances in natural product synthesis. The decalin framework is present in numerous bioactive natural products, and the ability to selectively introduce functional groups has facilitated the total synthesis of complex targets [28] [29].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.3

Exact Mass

443.2672

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Decaline

Dates

Modify: 2024-02-18
1: Pidot SJ, Herisse M, Sharkey LKR, Atkin L, Porter JL, Seemann T, Howden BP, Rizzacasa MA, Stinear TP. Biosynthesis and ether bridge formation in nargenicin macrolides. Angew Chem Int Ed Engl. 2019 Jan 24. doi: 10.1002/anie.201900290. [Epub ahead of print] PubMed PMID: 30677204.
2: Lhullier C, de Oliveira Tabalipa E, Nienkötter Sardá F, Sandjo LP, Zanchett Schneider NF, Carraro JL, Oliveira Simões CM, Schenkel EP. Clerodane Diterpenes from the Marine Sponge Raspailia bouryesnaultae Collected in South Brazil. Mar Drugs. 2019 Jan 16;17(1). pii: E57. doi: 10.3390/md17010057. PubMed PMID: 30654553.
3: Tan D, Jamieson CS, Ohashi M, Tang MC, Houk KN, Tang Y. Genome-mined Diels-Alderase catalyzes formation of the cis-octahydrodecalins of varicidin A and B. J Am Chem Soc. 2019 Jan 4. doi: 10.1021/jacs.8b12010. [Epub ahead of print] PubMed PMID: 30609896.
4: Grijseels S, Pohl C, Nielsen JC, Wasil Z, Nygård Y, Nielsen J, Frisvad JC, Nielsen KF, Workman M, Larsen TO, Driessen AJM, Frandsen RJN. Identification of the decumbenone biosynthetic gene cluster in Penicillium decumbens and the importance for production of calbistrin. Fungal Biol Biotechnol. 2018 Dec 19;5:18. doi: 10.1186/s40694-018-0063-4. eCollection 2018. PubMed PMID: 30598828; PubMed Central PMCID: PMC6299560.
5: Fontaneda R, Fañanás FJ, Rodríguez F. Construction of a diverse set of terpenoid decalin subunits from a common enantiomerically pure scaffold obtained by a biomimetic cationic cyclization. Chem Commun (Camb). 2018 Sep 27;54(78):11025-11028. doi: 10.1039/c8cc07281g. PubMed PMID: 30215438.
6: Chouthaiwale PV, Aher RD, Tanaka F. Catalytic Enantioselective Formal (4+2) Cycloaddition by Aldol-Aldol Annulation of Pyruvate Derivatives with Cyclohexane-1,3-Diones to Afford Functionalized Decalins. Angew Chem Int Ed Engl. 2018 Oct 1;57(40):13298-13301. doi: 10.1002/anie.201808219. Epub 2018 Sep 7. PubMed PMID: 30125444.
7: Kato N, Nogawa T, Takita R, Kinugasa K, Kanai M, Uchiyama M, Osada H, Takahashi S. Control of the Stereochemical Course of [4+2] Cycloaddition during trans-Decalin Formation by Fsa2-Family Enzymes. Angew Chem Int Ed Engl. 2018 Jul 26;57(31):9754-9758. doi: 10.1002/anie.201805050. Epub 2018 Jul 4. PubMed PMID: 29972614.
8: Merchant RR, Oberg KM, Lin Y, Novak AJE, Felding J, Baran PS. Divergent Synthesis of Pyrone Diterpenes via Radical Cross Coupling. J Am Chem Soc. 2018 Jun 20;140(24):7462-7465. doi: 10.1021/jacs.8b04891. Epub 2018 Jun 11. PubMed PMID: 29921130; PubMed Central PMCID: PMC6016063.
9: Bao J, Zhai H, Zhu K, Yu JH, Zhang Y, Wang Y, Jiang CS, Zhang X, Zhang Y, Zhang H. Bioactive Pyridone Alkaloids from a Deep-Sea-Derived Fungus Arthrinium sp. UJNMF0008. Mar Drugs. 2018 May 22;16(5). pii: E174. doi: 10.3390/md16050174. PubMed PMID: 29786655; PubMed Central PMCID: PMC5983305.
10: Muñoz Ramo D, Jenkins SJ. Adsorption of alcohols and hydrocarbons on nonstoichiometric cementite{010} surfaces. Phys Chem Chem Phys. 2018 May 23;20(20):14133-14144. doi: 10.1039/c8cp01028e. PubMed PMID: 29748687.
11: Paz C, Heydenreich M, Schmidt B, Vadra N, Baggio R. Three new dihydro-β-agarofuran sesquiterpenes from the seeds of Maytenus boaria. Acta Crystallogr C Struct Chem. 2018 May 1;74(Pt 5):564-570. doi: 10.1107/S2053229618005429. Epub 2018 Apr 11. PubMed PMID: 29726465.
12: Maiga-Wandiam B, Corbu A, Massiot G, Sautel F, Yu P, Lin BW, Houk KN, Cossy J. Intramolecular Diels-Alder Approaches to the Decalin Core of Verongidolide: The Origin of the exo-Selectivity, a DFT Analysis. J Org Chem. 2018 Jun 1;83(11):5975-5985. doi: 10.1021/acs.joc.8b00566. Epub 2018 May 16. PubMed PMID: 29715016.
13: Bi X, Xu W, Yao Y, Zhou L, Liang G. Total Syntheses of a Family of Cadinane Sesquiterpenes. J Org Chem. 2018 May 18;83(10):5825-5828. doi: 10.1021/acs.joc.8b00505. Epub 2018 May 2. PubMed PMID: 29697972.
14: Zheng Q, Gong Y, Guo Y, Zhao Z, Wu Z, Zhou Z, Chen D, Pan L, Liu W. Structural Insights into a Flavin-Dependent [4 + 2] Cyclase that Catalyzes trans-Decalin Formation in Pyrroindomycin Biosynthesis. Cell Chem Biol. 2018 Jun 21;25(6):718-727.e3. doi: 10.1016/j.chembiol.2018.03.007. Epub 2018 Apr 12. PubMed PMID: 29657086.
15: Carrillo JC, Adenuga MD, Momin F, McKee RH. The sub-chronic toxicity of a naphthenic hydrocarbon solvent in rats. Regul Toxicol Pharmacol. 2018 Jun;95:323-332. doi: 10.1016/j.yrtph.2018.04.002. Epub 2018 Apr 6. PubMed PMID: 29630908.
16: Fagerberg R, Flamm C, Kianian R, Merkle D, Stadler PF. Finding the K best synthesis plans. J Cheminform. 2018 Apr 5;10(1):19. doi: 10.1186/s13321-018-0273-z. PubMed PMID: 29623440; PubMed Central PMCID: PMC5887019.
17: Bartels F, Hong YJ, Ueda D, Weber M, Sato T, Tantillo DJ, Christmann M. Bioinspired synthesis of pentacyclic onocerane triterpenoids. Chem Sci. 2017 Dec 1;8(12):8285-8290. doi: 10.1039/c7sc03903d. Epub 2017 Oct 16. PubMed PMID: 29619174; PubMed Central PMCID: PMC5858022.
18: Wu X, Wang HJ, Huang YS, Li WZ. Intramolecular [2 + 2] Cycloadditions of Alkyl(phenylthio)ketenes: Total Synthesis of (+)-Sphaerodiol. Org Lett. 2018 Apr 6;20(7):1871-1874. doi: 10.1021/acs.orglett.8b00407. Epub 2018 Mar 13. PubMed PMID: 29533070.
19: Dias CM, Valkenier H, Davis AP. Anthracene Bisureas as Powerful and Accessible Anion Carriers. Chemistry. 2018 Apr 20;24(23):6262-6268. doi: 10.1002/chem.201800508. Epub 2018 Apr 6. PubMed PMID: 29493830; PubMed Central PMCID: PMC5947650.
20: Echeverría J, González-Teuber M, Urzúa A. Antifungal activity against Botrytis cinerea of labdane-type diterpenoids isolated from the resinous exudate of Haplopappus velutinus Remy (Asteraceae). Nat Prod Res. 2018 Feb 25:1-5. doi: 10.1080/14786419.2018.1443093. [Epub ahead of print] PubMed PMID: 29480018.

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